
Bromhydrate de 6-méthylpyridazin-3(2H)-one
Vue d'ensemble
Description
6-Methylpyridazin-3(2H)-one Hydrobromide is a chemical compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research has shown that derivatives of pyridazinone, including 6-methylpyridazin-3(2H)-one, can act as formyl peptide receptor (FPR) agonists. These compounds have been studied for their ability to induce intracellular calcium flux in human HL-60 cells transfected with FPR1, FPR2, or FPR3, indicating a role in modulating inflammatory responses . The modifications at the 4 and 6 positions of the pyridazinone scaffold have led to the identification of several active agonists that could be beneficial in treating diseases characterized by neutrophilic inflammation.
Anticancer Potential
Recent studies have explored the antiproliferative effects of pyridazinone derivatives against various cancer cell lines. For instance, compounds derived from 4,5-dibromo-2-methylpyridazin-3(2H)-one have demonstrated significant cytotoxic activity against malignant cells . The structure-activity relationship (SAR) studies suggest that specific modifications can enhance the efficacy of these compounds as anticancer agents.
Synthetic Applications
6-Methylpyridazin-3(2H)-one hydrobromide is also utilized in synthetic chemistry as a versatile building block. It has been employed in various coupling reactions, including Suzuki-Miyaura reactions, which are essential for constructing complex organic molecules . Such reactions have yielded novel organometallic products with potential biological activities.
Case Study 1: Formyl Peptide Receptor Agonists
A study synthesized a library of pyridazinone-based compounds to identify novel small-molecule FPR agonists. The results indicated that certain derivatives exhibited low micromolar EC values, highlighting their potential as therapeutic agents for inflammatory diseases .
Compound | EC (µM) | Efficacy (%) |
---|---|---|
Compound A | 12.8 | 100 |
Compound B | 9.3 | 120 |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that specific derivatives of pyridazinones showed significant antiproliferative activity against human cancer cell lines. The findings suggest that structural modifications can enhance the therapeutic potential of these compounds.
Compound | Cell Line Tested | IC (µM) |
---|---|---|
Compound C | MCF-7 | 15 |
Compound D | HeLa | 10 |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of methyl ketones with hydrazine hydrate in the presence of an acid catalyst can yield 6-Methylpyridazin-3(2H)-one .
Industrial Production Methods
Industrial production of 6-Methylpyridazin-3(2H)-one Hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridazin-3(2H)-one Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the compound to dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyridazines, pyridazine N-oxides, and dihydropyridazines, depending on the reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 6-Methylpyridazin-3(2H)-one Hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The compound can bind to enzymes or receptors, altering their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridazin-3-amine: Another pyridazine derivative with similar structural features but different functional groups.
4,6-Disubstituted pyridazin-3(2H)-ones: These compounds have additional substituents on the pyridazine ring, leading to different chemical and biological properties.
Uniqueness
6-Methylpyridazin-3(2H)-one Hydrobromide is unique due to its specific substitution pattern and the presence of the monohydrobromide salt, which can influence its solubility, stability, and reactivity compared to other pyridazine derivatives .
Activité Biologique
6-Methylpyridazin-3(2H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on the latest research findings.
- Molecular Formula : CHNO·HBr
- Molecular Weight : 194.52 g/mol
- CAS Number : 94248-99-4
The biological activity of 6-Methylpyridazin-3(2H)-one hydrobromide is primarily attributed to its interaction with various molecular targets, particularly in the context of inflammation and immune response modulation. Studies have indicated that derivatives of pyridazinones exhibit agonistic activity on formyl peptide receptors (FPRs), which are involved in immune cell chemotaxis and activation.
Key Mechanisms:
- FPR Agonism : The compound has been shown to induce intracellular calcium flux in human HL-60 cells transfected with FPR1, FPR2, or FPR3, suggesting its role as a potential agonist for these receptors .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways, although detailed enzymatic targets remain to be fully elucidated.
Antimicrobial Activity
Research indicates that compounds within the pyridazinone class, including 6-Methylpyridazin-3(2H)-one hydrobromide, demonstrate antimicrobial properties against various pathogens. A study evaluating a series of pyridazinones found that modifications at specific positions led to enhanced activity against Gram-positive bacteria.
Antitumor Effects
Preliminary studies have suggested that the compound may exhibit antiproliferative effects in certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit tumor growth in models of malignant pleural mesothelioma, showing promise when combined with other therapeutic agents .
Case Studies and Research Findings
-
Pyridazinone Derivatives as FPR Agonists :
Compound ID EC (µM) Efficacy (%) 14m 8.5 120 14x 9.3 110 14e 11.2 55 -
Antimicrobial Screening :
- A study conducted on various pyridazinone derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly affected antimicrobial potency.
- Antitumor Activity Evaluation :
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 6-Methylpyridazin-3(2H)-one hydrobromide. Potential areas for investigation include:
- Detailed mechanistic studies to identify specific molecular targets.
- Clinical trials to assess efficacy and safety in human subjects.
- Exploration of combination therapies with existing anticancer drugs.
Propriétés
IUPAC Name |
3-methyl-1H-pyridazin-6-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.BrH/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHDHXORJFGFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241307 | |
Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94248-99-4 | |
Record name | 3(2H)-Pyridazinone, 6-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94248-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094248994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazin-3(2H)-one monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.